Pirlindole

Description

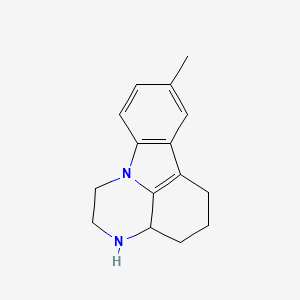

Structure

3D Structure

Propriétés

IUPAC Name |

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVRVEIKCBFZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16154-78-2 (hydrochloride) | |

| Record name | Pirlindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048230 | |

| Record name | Pirlindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60762-57-4 | |

| Record name | Pirlindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60762-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirlindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirlindole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirlindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirlindole's Mechanism of Action as a Reversible Inhibitor of Monoamine Oxidase A (RIMA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlindole, a tetracyclic antidepressant, primarily functions as a selective and reversible inhibitor of monoamine oxidase A (RIMA). This document provides a comprehensive technical overview of its core mechanism of action. It delves into the quantitative parameters of its enzymatic inhibition, details the experimental methodologies used to elucidate its function, and visualizes the key signaling pathways influenced by its activity. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

This compound (also known by its trade name Pirazidol) is an antidepressant medication that has been in clinical use in several countries.[1] Its primary therapeutic effect is attributed to its role as a reversible inhibitor of monoamine oxidase A (MAO-A).[2] MAO-A is a crucial enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin (B10506) (5-hydroxytryptamine or 5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[2] By reversibly inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the principal mechanism underlying its antidepressant effects.[1][2]

Unlike irreversible MAO inhibitors, the reversible nature of this compound's interaction with MAO-A offers a more favorable safety profile, particularly concerning the potentiation of the pressor effects of tyramine, often referred to as the "cheese effect."[3] Additionally, this compound exhibits a secondary mechanism of action by inhibiting the reuptake of serotonin and norepinephrine, further contributing to its antidepressant efficacy.[3][4] This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Quantitative Data on this compound's Enzymatic Inhibition and Transporter Affinity

The potency and selectivity of this compound have been quantified through various in vitro and ex vivo studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for its interaction with MAO-A, MAO-B, and the serotonin and norepinephrine transporters.

| Target | Compound | Preparation | Ki (mol/L) | Reference(s) |

| MAO-A | This compound | Rat Brain Homogenate | 2.49 x 10⁻⁷ | [5] |

| This compound | Rat Heart Homogenate | 3.42 x 10⁻⁸ | [5] | |

| MAO-B | This compound | Rat Brain Homogenate | 5.21 x 10⁻⁵ | [5] |

| This compound | Rat Heart Homogenate | 5.99 x 10⁻⁵ | [5] |

| Target | Compound | Preparation | IC50 (µM) | Reference(s) |

| MAO-A | (+/-)-Pirlindole (racemic) | Rat Brain Mitochondria | 0.24 | |

| R-(-)-Pirlindole | Rat Brain Mitochondria | 0.43 | ||

| S-(+)-Pirlindole | Rat Brain Mitochondria | 0.18 | ||

| This compound & Analogues | Rat Brain & Human Placenta | 0.005 - 0.3 | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Fluorometric Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against MAO-A.

Objective: To determine the IC50 value of this compound for MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

MAO-A assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-A substrate (e.g., kynuramine (B1673886) or a proprietary fluorogenic substrate)

-

This compound (and other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

A known MAO-A inhibitor as a positive control (e.g., clorgyline)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

-

Enzyme Preparation: Dilute the recombinant human MAO-A enzyme in the assay buffer to a working concentration.

-

Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted this compound or control solutions. b. Add the diluted MAO-A enzyme solution to each well. c. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the MAO-A substrate to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for a hydrogen peroxide-based assay, excitation at ~535 nm and emission at ~587 nm) over a specified time period (e.g., 30 minutes).

-

Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. b. The percentage of inhibition for each this compound concentration is calculated relative to the uninhibited enzyme control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ex Vivo Monoamine Oxidase (MAO) Activity Assay in Rat Brain

This protocol outlines a method to measure the activity of MAO-A and MAO-B in brain tissue from animals treated with this compound.

Objective: To assess the in vivo inhibitory effect of this compound on brain MAO activity.

Materials:

-

Rats

-

This compound

-

Homogenization buffer (e.g., ice-cold 0.32 M sucrose)

-

Substrates for MAO-A (e.g., [¹⁴C]5-HT) and MAO-B (e.g., [¹⁴C]phenylethylamine)

-

Scintillation cocktail and counter

-

Centrifuge

Procedure:

-

Animal Dosing: Administer this compound or vehicle to rats via an appropriate route (e.g., intraperitoneal or oral).

-

Tissue Collection: At a predetermined time after dosing, euthanize the animals and rapidly dissect the brain.

-

Homogenate Preparation: a. Homogenize the brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris. c. Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the mitochondria, which contain MAO. d. Resuspend the mitochondrial pellet in the homogenization buffer.

-

MAO Activity Assay: a. Incubate aliquots of the mitochondrial suspension with either the MAO-A substrate ([¹⁴C]5-HT) or the MAO-B substrate ([¹⁴C]phenylethylamine) at 37°C. b. Stop the reaction after a defined time by adding an acid (e.g., HCl). c. Extract the radioactive metabolites into an organic solvent. d. Quantify the radioactivity of the extracted metabolites using a scintillation counter.

-

Data Analysis: Compare the MAO-A and MAO-B activities in the brains of this compound-treated animals to those of vehicle-treated animals to determine the percentage of inhibition.

Quantification of Brain Monoamine Levels using HPLC-ECD

This protocol describes the measurement of serotonin and norepinephrine levels in brain tissue following this compound administration.

Objective: To determine the effect of this compound on the concentrations of monoamine neurotransmitters in the brain.

Materials:

-

Rats treated with this compound or vehicle

-

Brain tissue

-

Perchloric acid containing an internal standard

-

High-Performance Liquid Chromatography (HPLC) system with an Electrochemical Detector (ECD)

-

C18 reverse-phase column

Procedure:

-

Sample Preparation: a. Homogenize the dissected brain tissue in ice-cold perchloric acid with an internal standard. b. Centrifuge the homogenate at high speed to precipitate proteins. c. Filter the supernatant before injection into the HPLC system.

-

HPLC-ECD Analysis: a. Inject the prepared sample into the HPLC system. b. Separate the monoamines on the C18 column using a mobile phase appropriate for their separation (e.g., a buffered solution with an organic modifier). c. Detect and quantify the eluted neurotransmitters using the electrochemical detector set at an optimal oxidation potential.

-

Data Analysis: a. Identify and quantify the peaks corresponding to serotonin and norepinephrine by comparing their retention times and peak areas to those of known standards. b. Normalize the neurotransmitter concentrations to the tissue weight or protein content. c. Compare the neurotransmitter levels in this compound-treated animals to those in the control group.

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound stem from its modulation of monoaminergic neurotransmission. The following diagrams, created using the DOT language for Graphviz, illustrate the core mechanism of action and the downstream signaling consequences.

Core Mechanism of this compound Action

Caption: Core mechanism of this compound as a reversible inhibitor of MAO-A.

Downstream Signaling Cascade of Increased Monoamines

Caption: Downstream effects of increased monoamine levels.

Experimental Workflow for Assessing this compound's Efficacy

Caption: Logical workflow for investigating this compound's mechanism.

Discussion

The primary mechanism of action of this compound is the selective and reversible inhibition of MAO-A.[3] This leads to an accumulation of serotonin, norepinephrine, and to a lesser extent, dopamine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[2] The reversibility of this inhibition is a key feature that distinguishes this compound from older, irreversible MAOIs, resulting in a reduced risk of hypertensive crises associated with tyramine-containing foods.[3]

The quantitative data demonstrate a high affinity and selectivity of this compound for MAO-A over MAO-B.[5] The S-(+)-enantiomer of this compound appears to be more potent in inhibiting MAO-A than the R-(-)-enantiomer.

Beyond its RIMA activity, this compound also acts as a serotonin and norepinephrine reuptake inhibitor, although this is considered a secondary mechanism.[3][4] This dual action may contribute to its overall antidepressant efficacy. The increase in synaptic monoamines initiates a cascade of downstream signaling events in postsynaptic neurons. This includes the activation of various receptor subtypes, leading to the modulation of intracellular second messenger systems like the cyclic AMP (cAMP) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6][7] Chronic administration of this compound has been shown to alter the density of certain adrenergic receptors in the brain.[8] These signaling changes ultimately lead to alterations in gene expression, including an increase in neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which promotes neuroplasticity and neurogenesis – processes that are often impaired in depression.[6]

Furthermore, emerging evidence suggests that this compound possesses neuroprotective properties, potentially through the modulation of pro-inflammatory cytokines and mitigation of oxidative stress.[2] These effects may be mediated by signaling pathways involved in cellular survival and inflammation, representing an important area for future research.

Conclusion

This compound's mechanism of action as a reversible inhibitor of monoamine oxidase A is well-established and forms the foundation of its therapeutic use as an antidepressant. Its selectivity for MAO-A and the reversibility of its inhibition provide a favorable safety and tolerability profile. The secondary action on serotonin and norepinephrine reuptake likely enhances its clinical effectiveness. The downstream consequences of increased monoaminergic neurotransmission, including the modulation of intracellular signaling pathways and the promotion of neuroplasticity, are central to its antidepressant effects. Further research into its neuroprotective and anti-inflammatory actions may reveal additional therapeutic applications for this compound. This in-depth guide provides a comprehensive technical foundation for professionals engaged in the ongoing research and development of novel therapeutics for neuropsychiatric disorders.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The influence of the antidepressant this compound and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pirlindole's Dual Mechanism of Action: A Technical Guide to its Effects on Serotonin and Norepinephrine Levels

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Pirlindole, a tetracyclic antidepressant, exerts its therapeutic effects through a dual mechanism of action: potent, selective, and reversible inhibition of monoamine oxidase A (MAO-A) and secondary inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways related to this compound's effects on serotonin and norepinephrine neurotransmission. The information is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of antidepressant pharmacology and the development of novel therapeutics for mood disorders.

Introduction

This compound (Pirazidol) is a third-generation antidepressant that has been in clinical use in some countries for the treatment of depression.[1][2] Its unique pharmacological profile, characterized by a primary action as a reversible inhibitor of monoamine oxidase A (RIMA) and a secondary role as a serotonin-norepinephrine reuptake inhibitor (SNRI), distinguishes it from other classes of antidepressants.[3][4] This dual action contributes to its efficacy and favorable side-effect profile.[4] Understanding the precise quantitative effects of this compound on serotonin and norepinephrine levels, and the experimental methods used to determine these effects, is crucial for ongoing research and the development of next-generation antidepressants.

Mechanism of Action: Effects on Serotonin and Norepinephrine

This compound's primary mechanism involves the selective and reversible inhibition of MAO-A, an enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin and norepinephrine.[1][2] By inhibiting MAO-A, this compound leads to an increase in the synaptic availability of these neurotransmitters.[1] Secondarily, this compound inhibits the reuptake of serotonin and norepinephrine from the synaptic cleft, further potentiating their signaling.[3]

Monoamine Oxidase A (MAO-A) Inhibition

This compound is a potent and selective inhibitor of MAO-A. In vitro studies have demonstrated its high affinity for this enzyme isoform, with significantly lower activity at MAO-B. This selectivity is a key factor in its reduced risk of the "cheese effect" (hypertensive crisis) associated with older, non-selective MAO inhibitors. The inhibition of MAO-A by this compound is reversible, allowing for a more flexible dosing regimen and a quicker return of enzyme activity upon discontinuation of the drug.[2]

Serotonin and Norepinephrine Reuptake Inhibition

In addition to its effects on MAO-A, this compound also demonstrates activity as an inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] This action contributes to the overall increase in synaptic levels of serotonin and norepinephrine, complementing the effects of MAO-A inhibition.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's effects on MAO-A and its interaction with serotonin and norepinephrine transporters.

Table 1: In Vitro and In Vivo Inhibition of Monoamine Oxidase A (MAO-A) by this compound

| Parameter | Species | Tissue/System | Value | Reference |

| IC50 | Rat | Brain | 0.005 - 0.3 µM | [Medvedev et al., 1998] |

| Ki | Rat | Brain | 0.249 µM | [Source 3] |

| Ki | Rat | Heart | 0.0342 µM | [Source 3] |

Table 2: Inhibition of Monoamine Oxidase B (MAO-B) by this compound

| Parameter | Species | Tissue/System | Value | Reference |

| Ki | Rat | Brain | 52.1 µM | [Source 3] |

| Ki | Rat | Heart | 59.9 µM | [Source 3] |

No direct in vivo microdialysis data on the percentage increase of extracellular serotonin and norepinephrine levels following this compound administration was identified in the searched literature.

No specific Ki values for this compound's binding to the serotonin transporter (SERT) and norepinephrine transporter (NET) were identified in the searched literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the general protocols for the key experiments used to characterize this compound's pharmacological profile.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of a compound against MAO-A and MAO-B.

Objective: To determine the IC50 and/or Ki values of this compound for MAO-A and MAO-B.

General Protocol:

-

Enzyme Source: Crude mitochondrial fractions isolated from rat brain or other relevant tissues (e.g., heart) are commonly used as the source of MAO enzymes.[5]

-

Substrates: Radiolabeled substrates are used to measure enzyme activity. For MAO-A, [14C]serotonin is a common substrate. For MAO-B, [14C]phenylethylamine is often used.[5]

-

Incubation: The enzyme preparation is pre-incubated with various concentrations of this compound for a specific duration at 37°C.[5]

-

Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate.[5]

-

Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of acid.[5]

-

Separation and Quantification: The radioactive metabolites are separated from the unreacted substrate using techniques like liquid-liquid extraction or chromatography. The amount of radioactivity in the metabolite fraction is then quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that produces 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal.

Objective: To determine the effect of this compound administration on the extracellular concentrations of serotonin and norepinephrine in specific brain regions.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Sample Collection: The dialysate, containing extracellular fluid that has diffused across the semipermeable membrane of the probe, is collected at regular intervals.[6]

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.

-

Neurotransmitter Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples are quantified using highly sensitive analytical techniques, most commonly high-performance liquid chromatography with electrochemical detection (HPLC-ED).[6]

-

Data Analysis: The neurotransmitter levels in the samples collected after drug administration are expressed as a percentage of the baseline levels (the average concentration in the samples collected before drug administration).

Serotonin and Norepinephrine Transporter (SERT and NET) Binding Assays

These assays are used to determine the affinity of a compound for the serotonin and norepinephrine transporters.

Objective: To determine the Ki values of this compound for SERT and NET.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) are prepared from transfected cell lines (e.g., HEK-293 or CHO cells).[7]

-

Radioligand: A specific radioligand that binds to the transporter of interest is used. For SERT, [3H]citalopram or [3H]paroxetine are common choices. For NET, [3H]nisoxetine is frequently used.[7][8]

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.[9]

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[9]

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known selective ligand) from the total binding. The IC50 value for this compound is determined from a competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described above.

Caption: this compound's dual mechanism of action on serotonergic and noradrenergic neurons.

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Caption: Experimental workflow for the neurotransmitter transporter binding assay.

Conclusion

This compound's pharmacological profile is defined by its potent and selective reversible inhibition of MAO-A, supplemented by its secondary activity as a serotonin and norepinephrine reuptake inhibitor. This dual mechanism of action provides a robust means of increasing the synaptic availability of these key neurotransmitters implicated in the pathophysiology of depression. The quantitative data presented in this guide, derived from in vitro and in vivo studies, underscore the molecular basis of this compound's therapeutic effects. The detailed experimental protocols offer a foundation for further research into the nuanced effects of this compound and the development of novel antidepressants with similar multi-target mechanisms. Further studies, particularly employing in vivo microdialysis to directly quantify the extent and time course of extracellular serotonin and norepinephrine elevation in response to this compound, are warranted to provide a more complete understanding of its neurochemical profile. Additionally, a more precise determination of its binding affinities for the serotonin and norepinephrine transporters will be critical in fully elucidating the contribution of its reuptake inhibition to its overall antidepressant effect.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

Pirlindole's Neuroprotective Shield: A Technical Guide to its Efficacy Against Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a significant contributor to neuronal damage in a spectrum of neurodegenerative disorders. This technical guide provides an in-depth analysis of the neuroprotective properties of Pirlindole, a tetracyclic antidepressant, specifically focusing on its potent activity against oxidative stress. While primarily known as a reversible inhibitor of monoamine oxidase A (MAO-A), emerging evidence reveals a distinct and potent antioxidant capacity. This document collates and presents quantitative data on its efficacy, details the experimental protocols for assessing its neuroprotective effects, and visualizes its proposed mechanisms of action and experimental workflows. The findings presented herein underscore this compound's potential as a therapeutic agent beyond its antidepressant applications, highlighting its direct protective effects on neurons under oxidative insult.

Introduction

This compound is a tetracyclic antidepressant drug that has been clinically used for the management of depression.[1][2] Its primary pharmacological action is the selective and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters like serotonin (B10506) and norepinephrine.[3][4] Beyond its established role in modulating neurotransmitter levels, a growing body of preclinical research has illuminated the neuroprotective properties of this compound, particularly its ability to counteract oxidative stress.[3][4]

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a well-established pathological factor in various neurodegenerative diseases. This guide delves into the specific evidence supporting this compound's role as a neuroprotective agent against oxidative stress, independent of its MAO-A inhibitory function.

Quantitative Efficacy of this compound in Neuroprotection

Studies on primary rat cortical and hippocampal neurons have demonstrated this compound's significant protective effects against oxidative stress induced by iron (FeSO₄) and nitric oxide donors (sodium nitroprusside). The following tables summarize the key quantitative findings from these studies.

| Compound | Cell Type | EC₅₀ (µM) for Neuroprotection vs. Fe²⁺-induced Toxicity |

| This compound | Hippocampal Neurons | 6[5][6] |

| Cortical Neurons | 5[5][6] | |

| Dehydrothis compound (B1212764) | Hippocampal Neurons | 12[5][6] |

| Cortical Neurons | 6[5][6] | |

| Trolox (Control) | Hippocampal Neurons | 19[5][6] |

| Table 1: this compound's Neuroprotective Efficacy Against Iron-Induced Oxidative Stress. EC₅₀ values represent the concentration of the compound required to achieve 50% of the maximum protective effect against neuronal cell death induced by 2 µM FeSO₄. |

| Compound | MAO-A Inhibition IC₅₀ (µM) |

| This compound | 2[5][6] |

| Dehydrothis compound | 2[5][6] |

| Brofaromine (B1663282) | 0.2[5][6] |

| Table 2: Monoamine Oxidase A (MAO-A) Inhibitory Potency. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the MAO-A enzyme activity. |

The data clearly indicates that the neuroprotective concentrations of this compound are within a pharmacologically relevant range and that its protective effects are unlikely to be solely mediated by MAO-A inhibition, as other potent MAO-A inhibitors like brofaromine did not exhibit similar neuroprotective properties.[5][6]

Proposed Mechanism of Neuroprotection

The primary mechanism underlying this compound's neuroprotective effects against oxidative stress appears to be its ability to directly scavenge free radicals and improve mitochondrial function.[5][6] This action is independent of its well-documented MAO-A inhibitory activity.

Signaling and Mechanistic Pathways

The following diagram illustrates the proposed mechanism by which this compound confers neuroprotection against oxidative stress.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the assessment of this compound's neuroprotective properties.

Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary cortical and hippocampal neurons from embryonic rats.

-

Preparation: Coat culture dishes or coverslips with a poly-D-lysine/laminin solution and incubate overnight at 37°C in a 5% CO₂ incubator. The following day, wash twice with sterile water and leave to dry.

-

Dissection: Euthanize a pregnant rat (embryonic day 17-18) and remove the embryos. Dissect the cortices and hippocampi from the embryonic brains in ice-cold dissection medium.

-

Digestion: Transfer the dissected tissue to a tube containing a papain solution and incubate at 37°C for a specified time to enzymatically digest the tissue.

-

Trituration: Gently triturate the digested tissue with a pipette in a growth medium to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto the prepared culture dishes at a desired density.

-

Maintenance: Maintain the neuronal cultures in a serum-free growth medium in a humidified incubator at 37°C and 5% CO₂. The medium is typically changed every 3-4 days.

Induction of Oxidative Stress

-

Iron (Fe²⁺)-Induced Toxicity: Expose primary neuronal cultures to 2 µM FeSO₄ to induce oxidative stress through the Fenton reaction, leading to the generation of hydroxyl radicals.[5][6]

-

Nitric Oxide (NO)-Induced Toxicity: Treat neuronal cultures with a nitric oxide donor, such as 5 µM sodium nitroprusside (SNP), to induce nitrosative and oxidative stress.

Assessment of Neuroprotection and Oxidative Stress Markers

The following diagram outlines the general experimental workflow for assessing the neuroprotective effects of this compound.

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Sample Collection: After the treatment period (typically 16 hours), collect the cell culture supernatant.

-

Reaction: In a new 96-well plate, mix the supernatant with a reaction mixture containing lactate (B86563), NAD⁺, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH. NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.

-

Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculation: Cell death is expressed as a percentage of the LDH release in control cultures treated with a lysis buffer (representing 100% cell death).

This assay measures the levels of intracellular reactive oxygen species.

-

Loading: Incubate the cultured neurons with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable dye, for a specified period (e.g., 1 hour).

-

De-esterification and Oxidation: Inside the cells, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope at an excitation/emission of ~485/535 nm.

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process.

-

Sample Preparation: Lyse the cells and collect the lysate.

-

Reaction: Add thiobarbituric acid (TBA) to the cell lysate and incubate at a high temperature (e.g., 95°C) for a defined period (e.g., 60 minutes). MDA in the sample reacts with TBA to form a pink-colored adduct.

-

Measurement: After cooling, measure the absorbance of the pink adduct at ~532 nm.

-

Quantification: Determine the concentration of TBARS using a standard curve prepared with known concentrations of MDA.

This colorimetric assay assesses cell metabolic activity as an indicator of mitochondrial function and cell viability.

-

Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the cell cultures and incubate for a few hours (e.g., 2-4 hours).

-

Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm. The amount of formazan produced is proportional to the number of metabolically active cells.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective properties of this compound against oxidative stress. Its ability to protect neurons from damage induced by iron and nitric oxide donors at pharmacologically relevant concentrations, coupled with its direct antioxidant and mitochondria-stabilizing effects, positions this compound as a promising candidate for further investigation in the context of neurodegenerative diseases where oxidative stress is a key pathological feature.

Future research should focus on elucidating the precise molecular targets of this compound's antioxidant activity. Investigating its potential interactions with key cellular antioxidant pathways, such as the Nrf2-ARE pathway, and its specific effects on mitochondrial components, like the mitochondrial permeability transition pore, will provide a more comprehensive understanding of its neuroprotective mechanisms. Furthermore, in vivo studies in animal models of neurodegeneration are warranted to validate these in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system. The development of more targeted and potent analogues of this compound, capitalizing on its neuroprotective scaffold, could also represent a promising avenue for future drug discovery efforts in the field of neurodegeneration.

References

- 1. This compound: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of depression: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound and dehydrothis compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and dehydrothis compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Pirlindole in Neurological Models: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the anti-inflammatory effects of Pirlindole in specific neurological models is limited in the currently available scientific literature. This guide summarizes the existing preclinical data suggesting its neuroprotective properties, outlines established experimental models and signaling pathways relevant to neuroinflammation, and proposes a framework for future investigation into this compound's anti-inflammatory potential.

Introduction

This compound is a tetracyclic antidepressant compound known primarily for its function as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] This mechanism of action increases the synaptic availability of key neurotransmitters such as serotonin (B10506) and norepinephrine, forming the basis of its therapeutic effect in depressive disorders.[1] Beyond its established role in mood regulation, emerging preclinical evidence suggests that this compound possesses neuroprotective and potential anti-inflammatory properties that warrant further investigation, particularly in the context of neurological disorders with an inflammatory component.[1][3]

Studies have indicated that this compound may modulate the balance between pro- and anti-inflammatory cytokines, which are key mediators of the inflammatory cascade in the central nervous system (CNS).[1] Furthermore, research has demonstrated that this compound and its metabolite, dehydrothis compound (B1212764), can protect cultured rat hippocampal and cortical neurons from oxidative stress-induced cell death.[4] This neuroprotective effect appears to be independent of its MAO-A inhibitory activity and may be related to free radical scavenging properties.[4]

This technical guide provides an in-depth overview of the potential anti-inflammatory effects of this compound. It details relevant neurological models, key signaling pathways in neuroinflammation, and proposes experimental protocols to systematically evaluate the therapeutic potential of this compound in this context.

Preclinical Data on this compound's Neuroprotective and Potential Anti-inflammatory Effects

While direct studies on this compound in neuroinflammation models are scarce, some preclinical data provide a rationale for its investigation as an anti-inflammatory agent.

In Vitro Neuroprotection Against Oxidative Stress

A key study investigated the protective effects of this compound and its metabolite, dehydrothis compound, against oxidative stress in primary cultures of rat cortical and hippocampal neurons. The findings from this study are summarized in the table below.

| Compound | Neuroprotective Effect (EC50, µM) in Cortical Neurons | Neuroprotective Effect (EC50, µM) in Hippocampal Neurons | MAO-A Inhibition (IC50, µM) | Reference |

| This compound (PIR) | 2 | 2 | 2 | [4] |

| Dehydrothis compound (DHP) | 2 | 2 | N/A | [4] |

EC50 values represent the concentration at which 50% of the maximal protective effect against oxidative stress-induced cell death was observed. N/A indicates data not available.

The study concluded that the neuroprotective effects of this compound and dehydrothis compound are likely attributable to their antioxidant and free radical scavenging properties, rather than their MAO-A inhibitory activity.[4]

Proposed Experimental Models for Evaluating this compound's Anti-inflammatory Effects

To rigorously assess the anti-inflammatory properties of this compound in a neurological context, established and well-characterized animal models of neuroinflammation are recommended.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

The systemic or intracerebral administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used model to induce a robust neuroinflammatory response.[5][6] This model is characterized by the activation of microglia and astrocytes, and the subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6][7]

-

Animal Model: C57BL/6 mice (8-10 weeks old).

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

-

Groups (n=8-10 per group):

-

Vehicle (Saline) + Vehicle (this compound solvent)

-

Vehicle (Saline) + this compound (Dose 1, e.g., 10 mg/kg, i.p.)

-

LPS (e.g., 1 mg/kg, i.p.) + Vehicle (this compound solvent)

-

LPS (e.g., 1 mg/kg, i.p.) + this compound (Dose 1, e.g., 10 mg/kg, i.p.)

-

LPS (e.g., 1 mg/kg, i.p.) + this compound (Dose 2, e.g., 20 mg/kg, i.p.)

-

-

Procedure:

-

This compound or its vehicle is administered 30 minutes prior to LPS or saline injection.

-

Behavioral assessments (e.g., open field test for sickness behavior) are conducted at 2, 4, and 24 hours post-LPS injection.

-

Animals are euthanized at 24 hours post-LPS injection.

-

-

Endpoints:

-

Behavioral: Locomotor activity, social interaction.

-

Biochemical: Measurement of TNF-α, IL-6, and IL-1β levels in serum and brain homogenates (cortex and hippocampus) using ELISA.

-

Histological: Immunohistochemical analysis of microglial (Iba1) and astrocyte (GFAP) activation in the hippocampus and cortex.

-

Caption: Proposed workflow for the LPS-induced neuroinflammation model.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis, a chronic inflammatory and demyelinating disease of the CNS. The model is induced by immunization with myelin-derived peptides, leading to an autoimmune response against the myelin sheath.[8] This results in neuroinflammation, demyelination, and progressive paralysis.

-

Animal Model: Female C57BL/6 mice (8-10 weeks old).

-

EAE Induction: Immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections on day 0 and day 2.

-

Groups (n=10-12 per group):

-

Sham (No EAE induction) + Vehicle

-

EAE + Vehicle

-

EAE + this compound (e.g., 20 mg/kg/day, oral gavage)

-

EAE + Positive Control (e.g., Fingolimod)

-

-

Procedure:

-

This compound or vehicle treatment is initiated at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

-

Animals are monitored daily for clinical signs of EAE and body weight changes.

-

-

Endpoints:

-

Clinical: EAE clinical score (0-5 scale for paralysis).

-

Histological: Spinal cord sections are analyzed for immune cell infiltration (H&E staining) and demyelination (Luxol Fast Blue staining).

-

Biochemical: Cytokine levels (e.g., IFN-γ, IL-17) in splenocyte cultures restimulated with MOG peptide.

-

Caption: Proposed timeline for the EAE model experiment.

Key Signaling Pathways in Neuroinflammation for Investigation

The anti-inflammatory effects of this compound could be mediated through the modulation of key intracellular signaling pathways that regulate the production of inflammatory mediators.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[9] In the CNS, activation of NF-κB in microglia and astrocytes leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

It is hypothesized that this compound may inhibit the activation of the NF-κB pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active, pro-inflammatory forms.[10][11] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of neurodegenerative and neuroinflammatory diseases.[12]

This compound may interfere with the activation or assembly of the NLRP3 inflammasome. This could occur by inhibiting upstream signaling events such as potassium efflux or the production of reactive oxygen species (ROS), or by directly interacting with a component of the inflammasome complex.

Caption: Hypothesized inhibition of the NLRP3 inflammasome by this compound.

Summary and Future Directions

While this compound is an established antidepressant, its potential as an anti-inflammatory agent in the context of neurological disorders remains largely unexplored. The existing preclinical data on its neuroprotective effects against oxidative stress provide a compelling rationale for further investigation.[4] The experimental models and signaling pathways outlined in this guide offer a comprehensive framework for elucidating the anti-inflammatory mechanisms of this compound and evaluating its therapeutic potential.

Future research should focus on:

-

Dose-response studies in the LPS and EAE models to determine the optimal therapeutic window for this compound's anti-inflammatory effects.

-

In vitro studies using primary microglial and astrocyte cultures to dissect the molecular mechanisms of this compound's action on inflammatory signaling pathways.

-

Comparative studies with other antidepressants known to have anti-inflammatory properties to benchmark the efficacy of this compound.

A thorough investigation into the anti-inflammatory properties of this compound could potentially repurpose this well-characterized drug for the treatment of a range of neurological conditions where neuroinflammation is a key pathological driver.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound and dehydrothis compound protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Pirlindole from p-Tolylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlindole, a tetracyclic antidepressant, is a reversible inhibitor of monoamine oxidase A (MAO-A). Its synthesis is a multi-step process that typically commences with the well-established Fischer indole (B1671886) synthesis. This technical guide provides a comprehensive overview of the synthesis of this compound, starting from p-tolylhydrazine hydrochloride. It details the reaction mechanisms, experimental protocols, and quantitative data, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, chemically known as 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole, possesses a unique tetracyclic ring system that is central to its pharmacological activity. The synthetic strategy for this compound primarily relies on the construction of the carbazole (B46965) core, followed by the formation of the fused pyrazine (B50134) ring. The Fischer indole synthesis is a cornerstone of this process, providing an efficient route to the key intermediate, 8-methyl-1,2,3,4-tetrahydrocarbazole.[1][2]

Overall Synthesis Pathway

The synthesis of this compound from p-tolylhydrazine hydrochloride can be conceptualized in two main stages:

-

Stage 1: Fischer Indole Synthesis of 8-methyl-1,2,3,4-tetrahydrocarbazole from p-tolylhydrazine hydrochloride and cyclohexanone (B45756).

-

Stage 2: Formation of the Pyrazino Ring through alkylation of the tetrahydrocarbazole intermediate with a suitable aminoethylating agent, followed by intramolecular cyclization.

Experimental Protocols

Stage 1: Synthesis of 8-Methyl-1,2,3,4-tetrahydrocarbazole

This stage employs the Fischer indole synthesis, a classic acid-catalyzed reaction between a hydrazine (B178648) and a ketone.[1][3]

Reaction:

p-Tolylhydrazine hydrochloride + Cyclohexanone → 8-Methyl-1,2,3,4-tetrahydrocarbazole

Procedure:

A mixture of p-tolylhydrazine hydrochloride and cyclohexanone is heated in the presence of an acid catalyst, such as glacial acetic acid.[2] The reaction mixture is typically refluxed for a specified period. Upon cooling, the product crystallizes and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Stage 2: Synthesis of this compound

This stage involves the construction of the pyrazino ring onto the pre-formed carbazole core.

Step 2a: Alkylation of 8-Methyl-1,2,3,4-tetrahydrocarbazole

Reaction:

8-Methyl-1,2,3,4-tetrahydrocarbazole + 2-Chloroethylamine hydrochloride → N-(2-aminoethyl)-8-methyl-1,2,3,4-tetrahydrocarbazole

Procedure:

8-Methyl-1,2,3,4-tetrahydrocarbazole is reacted with an aminoethylating agent, such as 2-chloroethylamine hydrochloride, in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic substitution. The reaction is typically carried out in a suitable solvent.

Step 2b: Intramolecular Cyclization

Reaction:

N-(2-aminoethyl)-8-methyl-1,2,3,4-tetrahydrocarbazole → this compound

Procedure:

The aminoethyl intermediate undergoes an intramolecular cyclization to form the final tetracyclic structure of this compound. This cyclization can be promoted by heat or by using a suitable cyclizing agent. The exact conditions for this step can vary and may require optimization.

Reaction Mechanisms

Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Hydrazone Formation: p-Tolylhydrazine reacts with cyclohexanone to form the corresponding p-tolylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement (a Claisen-like rearrangement).

-

Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia (B1221849) and aromatizes to form the stable indole ring system of 8-methyl-1,2,3,4-tetrahydrocarbazole.

Pyrazino Ring Formation

The formation of the pyrazino ring involves two key steps:

-

N-Alkylation: The nitrogen atom of the indole ring in 8-methyl-1,2,3,4-tetrahydrocarbazole acts as a nucleophile and attacks the electrophilic carbon of the 2-chloroethylamine, leading to the formation of an N-substituted intermediate.

-

Intramolecular Cyclization: The terminal amino group of the newly introduced side chain then acts as a nucleophile, attacking a carbon atom of the tetrahydrocarbazole ring, followed by dehydration to form the fused pyrazino ring.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of the key intermediate, 8-methyl-1,2,3,4-tetrahydrocarbazole, via the Fischer indole synthesis. Data for the subsequent steps to this compound can vary significantly based on the specific conditions and reagents used.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| p-Tolylhydrazine HCl | Cyclohexanone | Glacial Acetic Acid | 15 min | Reflux | 85-95 | [2] |

| p-Tolylhydrazine | Cyclohexanone | Ceric Ammonium Nitrate | - | - | 85-95 | [1] |

| p-Tolylhydrazine | Cyclohexanone | Zeolite Catalysts | - | - | 35-69 | [1] |

Table 1: Summary of Quantitative Data for the Synthesis of 8-Methyl-1,2,3,4-tetrahydrocarbazole.

Conclusion

The synthesis of this compound from p-tolylhydrazine hydrochloride is a feasible process rooted in fundamental organic reactions. The Fischer indole synthesis provides a reliable method for constructing the essential carbazole core. The subsequent formation of the pyrazino ring, while requiring careful control of reaction conditions, completes the synthesis of this pharmacologically important molecule. This guide provides a foundational understanding of the synthetic route, offering a starting point for further research and optimization in the development of this compound and its analogues.[4] Further exploration into one-pot synthesis methodologies or the use of alternative cyclization strategies could lead to more efficient and scalable production of this antidepressant.

References

Pirlindole: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlindole is a tetracyclic antidepressant classified as a reversible inhibitor of monoamine oxidase A (RIMA).[1] Its therapeutic efficacy is intrinsically linked to its unique chemical architecture and stereochemistry. This technical guide provides an in-depth exploration of the chemical structure, stereoisomeric properties, and relevant experimental protocols associated with this compound. Quantitative data is systematically presented, and key methodologies are detailed to support advanced research and development activities.

Chemical Structure

This compound, with the systematic IUPAC name 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole, possesses a tetracyclic core structure.[1] Its molecular formula is C15H18N2, and it has a molecular weight of 226.32 g/mol .[2]

Synonyms:

-

Pirlindol

-

Pyrazidol

-

1,10-trimethylene-8-methyl-1,2,3,4-tetrahydropyrazino(1,2-a)indole[2]

The hydrochloride salt of this compound is also commonly used.[3]

Stereoisomers of this compound

This compound possesses a single chiral center at the C3a position of the hexahydropyrazino ring, leading to the existence of two enantiomers: (S)-(+)-pirlindole and (R)-(-)-pirlindole.[4] The commercially available drug is typically a racemic mixture of these two stereoisomers.[5][6]

The stereochemistry of this compound is a critical determinant of its pharmacological activity. The two enantiomers exhibit different potencies in their primary mechanism of action, the inhibition of monoamine oxidase A (MAO-A).[4][7] In vitro studies have demonstrated that the S-(+)-enantiomer is a more potent inhibitor of MAO-A compared to the R-(-)-enantiomer.[4][7] This stereoselectivity underscores the importance of enantioselective synthesis and analysis in the development and clinical application of this compound.

Quantitative Data

A summary of the key quantitative data for this compound and its enantiomers is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C15H18N2 | [2] |

| Molecular Weight | 226.32 g/mol | [2] |

| LogP | 2.8 | [2] |

| Melting Point | 145 °C | [2] |

| Boiling Point | 369 °C | [2] |

| MAO-A IC50 (in vitro, µM) | ||

| (+/-)-Pirlindole | 0.24 | [7] |

| R-(-)-Pirlindole | 0.43 | [7] |

| S-(+)-Pirlindole | 0.18 | [7] |

| MAO-A ID50 (ex vivo, mg/kg i.p.) | ||

| (+/-)-Pirlindole | 24.4 | [7] |

| R-(-)-Pirlindole | 37.8 | [7] |

| S-(+)-Pirlindole | 18.7 | [7] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Fischer indole (B1671886) synthesis.[1]

Workflow for this compound Synthesis:

Caption: Synthetic pathway for this compound.

Detailed Steps:

-

Fischer Indole Synthesis: React p-tolylhydrazine hydrochloride with 1,2-cyclohexanedione to yield 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one.[1]

-

Imine Formation: Condense the resulting carbazolone with ethanolamine to form an imine.[1]

-

Halogenation: Treat the imine with a halogenating agent such as phosphorus oxychloride.[1]

-

Intramolecular Alkylation: The indole nitrogen displaces the halogen in an intramolecular cyclization to form dehydrothis compound.[1]

-

Reduction: Reduce the imine functionality of dehydrothis compound using a reducing agent like sodium borohydride (B1222165) to afford this compound.[1]

Chiral Separation of this compound Enantiomers by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is employed for the separation and quantification of this compound enantiomers.[4]

Experimental Workflow for Chiral HPLC Separation:

Caption: Workflow for chiral HPLC separation of this compound.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A cellulose-based chiral column is effective for enantiomeric resolution.[4]

-

Mobile Phase Preparation:

-

Prepare a 0.05 M sodium perchlorate (B79767) solution in a phosphate (B84403) buffer (pH 5.0).[4]

-

Mix acetonitrile (B52724) and the sodium perchlorate/phosphate buffer solution in a ratio of 35:65 (v/v).[4]

-

Degas the mobile phase prior to use.[4]

-

-

Standard Solution Preparation:

-

Chromatographic Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Monitor the elution of the enantiomers using a UV detector, typically at 220 nm.[4]

-

Identify the peaks corresponding to the (S)-(+)- and (R)-(-)-enantiomers based on their retention times, as determined from the injection of individual enantiomer standards or by established literature data.

-

Quantify the enantiomers by integrating the peak areas and comparing them to a calibration curve generated from the standard solutions.

-

Mechanism of Action

This compound exerts its antidepressant effects primarily through the reversible inhibition of monoamine oxidase A (MAO-A).[2][8] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the synaptic cleft.[8] By inhibiting MAO-A, this compound increases the concentration of these neurotransmitters, which is thought to alleviate depressive symptoms.

Signaling Pathway of this compound's Action:

Caption: this compound's mechanism of action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazidole | C15H19ClN2 | CID 115141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Comparative study of this compound, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

Pharmacokinetics and Bioavailability of Pirlindole in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlindole is a tetracyclic antidepressant that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3][4] This mechanism of action leads to an increase in the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which are implicated in the pathophysiology of depression.[2][4] Its reversible nature offers a potential safety advantage over older, irreversible MAOIs, particularly concerning dietary tyramine (B21549) interactions.[2] Understanding the pharmacokinetic profile and bioavailability of this compound in preclinical models is crucial for the design and interpretation of non-clinical safety and efficacy studies, as well as for predicting its human pharmacokinetics. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and bioavailability of this compound.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound reported in various preclinical models. Due to the limited availability of specific quantitative data in the public domain, some values are presented as ranges, and certain parameters (Cmax, AUC) lack specific numerical data.

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Elimination Half-life (t½) (h) | Reference |

| Rat | Not Specified | 2.5 - 6 | Data not available | Data not available | 20 - 30 | 7.5 and 34 - 70 (biphasic) | [1] |

| Dog (Beagle) | 10 | 0.8 - 2 | Data not available | Data not available | 20 - 30 | 1.3, 10.8, and 185 (triphasic) | [1][5] |

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Volume of Distribution (Vd) | Clearance (CL) | Elimination Half-life (t½) (h) | Reference |

| Dog (Beagle) | 1 (infusion) | Data not available | Data not available | Data not available | Data not available | Data not available | [5] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline the methodologies described in the cited literature.

Animal Models

-

Rat: While the specific strain was not mentioned in the available literature, rats are a common model for early pharmacokinetic screening.[1]

-

Dog: Beagle dogs have been utilized in pharmacokinetic studies of this compound.[5]

Drug Administration

-

Oral (p.o.): this compound was administered orally to both rats and dogs.[1][5]

-

Intravenous (i.v.): An infusion of this compound was administered to beagle dogs to determine absolute bioavailability.[5]

Sample Collection and Analysis

Biological samples, primarily blood (plasma), were collected at various time points post-drug administration to characterize the concentration-time profile of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A high-performance liquid chromatographic method with fluorescence detection has been developed for the quantification of this compound in plasma and urine.[5]

-

Sample Preparation: The drug was extracted from plasma using dichloromethane. Urine samples were analyzed after dilution.[5]

-

Chromatography: The analysis was performed on a reversed-phase column.[5]

-

Detection: Fluorescence detection was employed, providing high sensitivity.[5]

-

Limit of Detection (LOD): The method is reported to be sensitive, with a detection limit of 1-2 ng/mL in plasma.[5]

Mandatory Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical experimental workflow for determining the pharmacokinetic profile of a compound like this compound in a preclinical model.

Signaling Pathway of this compound's Mechanism of Action

This compound's primary mechanism of action is the reversible inhibition of MAO-A. This leads to an increase in the levels of monoamine neurotransmitters in the synaptic cleft, which is believed to mediate its antidepressant effects.

Discussion

The preclinical pharmacokinetic data for this compound indicates that it undergoes extensive first-pass metabolism, resulting in a relatively low oral bioavailability of 20-30% in both rats and dogs.[1] The elimination of this compound appears to be multiphasic in both species, with a notably long terminal phase in dogs.[1] A key species difference in metabolism has been observed, with rats primarily eliminating unconjugated products and dogs eliminating mostly conjugated products.[1] This highlights the importance of selecting appropriate preclinical species for metabolic and toxicological studies and considering these differences when extrapolating data to humans.

The development of a sensitive HPLC method with fluorescence detection allows for the accurate quantification of this compound in biological matrices, which is fundamental for conducting robust pharmacokinetic studies.[5]

Conclusion

This technical guide summarizes the currently available public information on the pharmacokinetics and bioavailability of this compound in preclinical models. While the data provides a foundational understanding of the compound's absorption, distribution, metabolism, and excretion properties, there is a clear need for more detailed quantitative data, including Cmax and AUC values, from well-controlled preclinical studies. Furthermore, comprehensive experimental protocols are essential for the contextualization and potential replication of these findings. The provided visualizations offer a clear overview of a typical experimental workflow and the primary mechanism of action of this compound. This information is intended to be a valuable resource for researchers and professionals involved in the development of this compound and other related compounds.

References

- 1. This compound: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Determination of this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirlindole Metabolism: A Technical Guide to Biotransformation and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlindole, a tetracyclic antidepressant and a reversible inhibitor of monoamine oxidase A (MAO-A), undergoes extensive metabolism primarily in the liver. While its pharmacokinetic profile has been characterized to some extent, detailed information on the chemical structures of its major metabolites and the precise metabolic pathways remains limited in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound metabolism, outlines common experimental approaches for metabolite identification, and presents a putative metabolic scheme based on its chemical structure. The significant first-pass effect and species-specific differences in conjugation are key aspects of its biotransformation. Further research employing modern analytical techniques is necessary to fully elucidate the metabolic fate of this compound in humans.

Introduction

This compound (also known as Pyrazidol) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant, primarily in Russia and other Eastern European countries.[1][2] Understanding the metabolism of a drug is crucial for assessing its efficacy, safety, and potential for drug-drug interactions. This compound is known to be extensively metabolized, with its metabolites being the primary forms excreted from the body.[3][4] This guide provides a comprehensive overview of the known aspects of this compound metabolism and the methodologies for identifying its metabolites.

Pharmacokinetics and Metabolism Overview

This compound is well-absorbed after oral administration, but its bioavailability can be low and variable (20-30%) due to a significant first-pass metabolism in the liver.[3][5] In some human studies, however, bioavailability has been reported to be as high as 90%.[3] The drug is highly bound to plasma proteins (around 95%).[5]

The primary route of elimination is through renal excretion of its metabolites.[3][6] Studies in animals have revealed species-specific differences in metabolism. In rats, this compound is eliminated mainly as unconjugated metabolites, whereas in dogs, conjugated metabolites are predominant.[3][4] This suggests that Phase II conjugation reactions, such as glucuronidation, may play a significant role in the metabolism of this compound in certain species, and potentially in humans.

Table 1: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Bioavailability | 20-30% | Rat, Dog | [3] |

| ~90% | Human (one study) | [3] | |

| Protein Binding | >95% | Human | [5] |

| Elimination Route | Mainly renal (metabolites) | Human | [3][6] |

| Half-life (terminal) | ~185 hours | Human | [5] |

Identification of Major Metabolites

Despite the knowledge that this compound is heavily metabolized, the specific chemical structures of its major metabolites are not well-documented in the available English and Russian scientific literature. Based on the chemical structure of this compound, which contains a tetracyclic ring system with secondary and tertiary amine functionalities, several metabolic pathways can be postulated.

Putative Metabolic Pathways

The metabolism of this compound likely involves Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Reactions:

-

Oxidation: This is a common metabolic pathway for many drugs. For this compound, oxidation could occur at several positions:

-

Hydroxylation: Aromatic hydroxylation on the carbazole (B46965) ring system or aliphatic hydroxylation on the saturated rings are likely.

-

N-oxidation: The nitrogen atoms in the pyrazino ring are susceptible to N-oxidation.

-

-

Dehydrogenation: The formation of a "dehydro-pirlindole" metabolite has been suggested, which would involve the removal of two hydrogen atoms, likely from the pyrazino ring.

Phase II Reactions:

-

Glucuronidation: Following hydroxylation, the resulting hydroxyl groups can be conjugated with glucuronic acid to form more water-soluble glucuronide metabolites. This is consistent with the observation of conjugated metabolites in dogs.[3][4]

-

Sulfation: Sulfation of hydroxylated metabolites is another possible conjugation pathway.

Below is a DOT script for a diagram illustrating the putative metabolic pathways of this compound.

Caption: Putative metabolic pathways of this compound.

Experimental Protocols for Metabolite Identification

The identification and characterization of drug metabolites typically involve a series of in vitro and in vivo experiments coupled with advanced analytical techniques.